4-Isopropoxybenzoic acid

Description

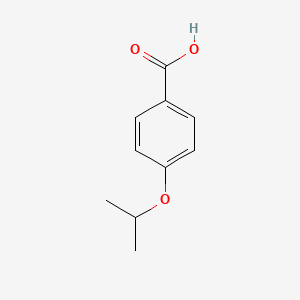

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVERWTXKKWSSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157323 | |

| Record name | 4-Isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-46-4 | |

| Record name | 4-(1-Methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13205-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isopropoxybenzoic acid chemical properties and structure

An In-depth Technical Guide to 4-Isopropoxybenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a para-substituted benzoic acid derivative, serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and key experimental data. The information is presented to support research and development activities in medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is characterized by a benzoic acid core with an isopropoxy group at the para (4-) position. This substitution influences the electronic properties and reactivity of the molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-propan-2-yloxybenzoic acid[1][2][3] |

| CAS Number | 13205-46-4[1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)O[1][2][3][4] |

| InChI | InChI=1S/C10H12O3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12)[1][4] |

| InChIKey | ZVERWTXKKWSSHH-UHFFFAOYSA-N[1][2][3][4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 180.20 g/mol [1][4] |

| Appearance | White to off-white solid, crystalline powder[3][4] |

| Melting Point | 164-167 °C[4][5] |

| Boiling Point | 297 °C[6] |

| Solubility | Insoluble in water[2][5][6]. Soluble in organic solvents such as ethanol, ether, and dichloromethane. |

| pKa | 4.68 at 20 °C[6] |

| Flash Point | 116 °C[6] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen environments in the molecule.

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| E | 1.362 |

| D | 4.638 |

| C | 6.908 |

| B | 8.046 |

| A | 11.6 |

| Data sourced from ChemicalBook. |

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. While a fully assigned spectrum was not available in the search results, the availability of ¹³C NMR data is noted in several databases[1][6][7].

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. A typical IR spectrum of a carboxylic acid would show a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The spectrum for this compound is available in public databases[8].

Mass Spectrometry

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 180. Fragmentation would likely involve the loss of the isopropoxy group or the carboxyl group. Key fragments observed in GC-MS analysis are at m/z 180, 138, and 121[8].

Synthesis and Reactivity

Synthesis of this compound

A common and logical route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would proceed by the deprotonation of 4-hydroxybenzoic acid followed by nucleophilic substitution with an isopropyl halide.

Caption: Plausible synthesis of this compound via Williamson ether synthesis.

Reactivity and Use in Synthesis

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound.

Experimental Protocols

Synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

This protocol details the use of this compound as a precursor in a cyclization reaction.

Materials:

-

This compound (0.01 mole)

-

N-phenylhydrazinecarbothioamide (0.01 mole)

-

Absolute ethanol (100 ml total)

-

Phosphorus oxychloride (POCl₃) (5 ml)

-

Chloroform

-

Petroleum ether

Procedure:

-

A solution of N-phenylhydrazinecarbothioamide (0.01 mole) in 50 ml of absolute ethanol is prepared with stirring.

-

A solution of this compound (0.01 mole) in 50 ml of absolute ethanol is added to the first solution.

-

5 ml of POCl₃ is gradually added to the reaction mixture.

-

The mixture is heated under reflux for 2 hours.

-

After cooling, the resulting yellow precipitate is collected.

-

The precipitate is washed with chloroform and petroleum ether.

-

Recrystallization from ethanol affords the pure product.

Caption: Experimental workflow for the synthesis of a 1,3,4-thiadiazole derivative.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and modulation of signaling pathways by this compound are not extensively reported in the available literature. However, research on structurally related benzoic acid derivatives provides a basis for potential areas of investigation.

Derivatives of p-hydroxybenzoic acid have been reported to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[9][10]. For instance, 4-hydroxy-benzoic acid has been shown to exhibit estrogen-like effects by activating estrogen receptor α (ERα) and modulating the ERK and PI3K/AKT signaling pathways in breast cancer cell lines[11]. While these findings are not directly applicable to this compound, they suggest that modifications to the para-substituent on the benzoic acid scaffold can lead to significant biological effects. The isopropoxy group may alter properties such as lipophilicity and binding affinity to biological targets compared to a hydroxyl group.

Caption: Potential signaling pathway modulation by related benzoic acid derivatives.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents[2].

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties. Its utility as a synthetic intermediate is demonstrated in the preparation of heterocyclic structures. While direct biological data is limited, the activities of related benzoic acid derivatives suggest that it could be a valuable scaffold for further investigation in drug discovery and development. This guide provides foundational data to support such endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Acetyl-4-isopropoxybenzoic acid | 252901-49-8 | Benchchem [benchchem.com]

- 3. This compound(13205-46-4) 1H NMR [m.chemicalbook.com]

- 4. uotechnology.edu.iq [uotechnology.edu.iq]

- 5. This compound | 13205-46-4 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(13205-46-4) 13C NMR [m.chemicalbook.com]

- 8. This compound | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Isopropoxybenzoic Acid (CAS: 13205-46-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isopropoxybenzoic acid (CAS: 13205-46-4) is a derivative of 4-hydroxybenzoic acid, a structural motif found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its current and potential applications, particularly in the context of drug discovery and materials science. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, its role as a key synthetic intermediate and the established biological relevance of substituted benzoic acids make it a compound of significant interest for further investigation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a benzoic acid moiety with an isopropoxy group at the para (4-position). This structure imparts a combination of hydrophilic (carboxylic acid) and lipophilic (isopropoxy group, benzene ring) characteristics, influencing its solubility and potential for biological interactions.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 13205-46-4 | |

| EC Number | 236-169-4 | |

| MDL Number | MFCD00044318 | |

| PubChem CID | 72972 | [2] |

| Molecular Properties | ||

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| IUPAC Name | 4-(propan-2-yloxy)benzoic acid | [2] |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)O | [2] |

| InChIKey | ZVERWTXKKWSSHH-UHFFFAOYSA-N | [2] |

| Physical Properties | ||

| Melting Point | 164-167 °C | [3] |

| Boiling Point | 297 °C (Predicted) | [3] |

| pKa | 4.68 at 20 °C | [3] |

| XLogP3 (Calculated) | 2.8 | [4] |

| Solubility | Insoluble in water.[3][5] Soluble in polar organic solvents like ethanol, DMSO, and acetone. | |

| Appearance | White to off-white powder/crystal | [1][3] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.7 (s, 1H, COOH), 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.7 (sept, 1H, CH), 1.25 (d, 6H, CH₃) (Expected values based on similar structures) | [1][6][7] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.5 (C=O), 162.0 (C-O), 131.5 (Ar-CH), 123.0 (Ar-C), 115.0 (Ar-CH), 70.0 (CH), 22.0 (CH₃) (Expected values based on similar structures) | [1][7][8] |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 2500-3300 (O-H stretch, broad), 2980 (C-H stretch), 1680 (C=O stretch), 1605, 1510 (C=C stretch, aromatic), 1250 (C-O stretch, ether) (Expected values) | [2][7][9][10] |

| Mass Spectrometry (EI) | m/z: 180 (M⁺), 138 ([M-C₃H₆]⁺), 121 ([M-C₃H₆-OH]⁺) | [2] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of this compound, based on established chemical principles.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from ethyl 4-hydroxybenzoate followed by hydrolysis. This two-step approach is often preferred to protect the carboxylic acid group during the etherification.

Step 1: Synthesis of Ethyl 4-isopropoxybenzoate

-

Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), and acetone (10 mL per gram of ethyl 4-hydroxybenzoate).

-

Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (1.5 equivalents) dropwise to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with acetone.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting residue is crude ethyl 4-isopropoxybenzoate.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl 4-isopropoxybenzoate from Step 1 in ethanol (10 mL per gram of ester). Add a 2 M aqueous solution of sodium hydroxide (NaOH, 3 equivalents).

-

Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH ~2 by adding 6 M hydrochloric acid (HCl) dropwise with stirring. A white precipitate of this compound will form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification by Recrystallization

-

Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.

-

Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the mixture on a hot plate.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30 minutes.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1) mixture, and dry under vacuum.

Applications and Research Interest

While this compound is primarily listed as a laboratory chemical and a synthetic intermediate, its structural features suggest potential applications in several areas of research and development.

Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis.

-

Heterocyclic Chemistry: It is used to prepare compounds like 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.[5][11] This class of compounds is explored for various biological activities.

-

Agrochemicals: It is a potential intermediate in the synthesis of fungicides and other pesticides.[12]

Potential in Drug Discovery

No specific biological activities or molecular targets have been reported for this compound itself. However, the broader class of substituted benzoic acid derivatives is an active area of research in drug development.

-

Enzyme Inhibition: Naturally occurring benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are therapeutic targets in cancer.[13] Furthermore, para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, a target for modulating cytoskeleton dynamics.[14] These findings suggest that this compound could serve as a scaffold or starting point for designing novel enzyme inhibitors.

-

Prodrug Development: The benzoic acid moiety is explored in prodrug design to improve the pharmacokinetic properties of therapeutic agents, particularly for diseases like tuberculosis.[15]

Materials Science

The rigid structure of the benzoic acid core combined with the flexible isopropoxy group makes this molecule a candidate for the synthesis of liquid crystals and specialty polymers.

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the preparation and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Hypothetical Drug Discovery Application

As direct signaling pathway involvement is not documented, the following diagram illustrates a logical workflow for how this compound could be utilized as a starting point in a drug discovery campaign, for instance, in the development of novel enzyme inhibitors.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 13205-46-4 [m.chemicalbook.com]

- 4. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound(13205-46-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(13205-46-4) 13C NMR spectrum [chemicalbook.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound | 13205-46-4 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 4-Isopropoxybenzoic acid

An In-depth Technical Guide to 4-Isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name 4-propan-2-yloxybenzoic acid , is a para-substituted benzoic acid derivative.[1][2][3][4] Its structure, featuring a carboxylic acid group and an isopropoxy group attached to a benzene ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and materials science.

Chemical Identity and Properties

This compound is a white crystalline solid.[3] It is characterized by the following identifiers and physical properties:

| Property | Value | Source |

| IUPAC Name | 4-propan-2-yloxybenzoic acid | [1][2][3][4] |

| CAS Number | 13205-46-4 | [1][2][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][4][5] |

| Melting Point | 164-167 °C | [5][6] |

| Solubility | Insoluble in water. | [2][6] |

| InChI Key | ZVERWTXKKWSSHH-UHFFFAOYSA-N | [2][3][5] |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)O | [2][3][5] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is via the Williamson ether synthesis. This method involves the O-alkylation of a phenol, in this case, 4-hydroxybenzoic acid, with an alkyl halide, such as 2-bromopropane, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and 2-bromopropane.

Materials:

-

4-Hydroxybenzoic acid

-

2-Bromopropane (Isopropyl bromide)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Add a strong base, such as potassium hydroxide (1.1 equivalents), to the solution. Stir the mixture at room temperature until the 4-hydroxybenzoic acid is fully deprotonated to form the corresponding phenoxide salt.

-

Alkylation: To the resulting solution, add 2-bromopropane (1.2 equivalents) dropwise.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing cold water.

-

Acidification: Acidify the aqueous mixture with 1M HCl until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate out of the solution.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, a septet for the methine proton of the isopropoxy group, and a doublet for the methyl protons of the isopropoxy group. The acidic proton of the carboxylic acid will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the carbons of the isopropoxy group. |

| IR Spectroscopy | The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and peaks corresponding to the aromatic C-H and C=C bonds. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in the development of pharmaceuticals and agrochemicals.

Use in Fungicide Synthesis

This compound is a precursor for the synthesis of certain fungicides.[7] The carboxylic acid group can be activated and coupled with various amine-containing fragments to generate amide derivatives with potential fungicidal activity.

Experimental Workflow: Fungicide Synthesis

Building Block in Drug Discovery

The structural motif of this compound is found in various pharmacologically active compounds. Its isopropoxy group can enhance lipophilicity and influence metabolic stability, making it an attractive fragment in drug design.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of benzoic acid have been explored for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While not a direct precursor to all DPP-4 inhibitors, the synthesis of novel xanthine derivatives incorporating benzoic acid moieties has been reported to yield potent DPP-4 inhibitors.[8]

Signaling Pathway Context: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and reduced glucagon secretion, thereby lowering blood glucose levels.

Safety Information

This compound is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a scaffold in medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its useful physicochemical properties make it a valuable compound for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its derivatives is likely to yield novel compounds with important biological activities.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. This compound | 13205-46-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Isopropoxybenzoic Acid: Synonyms, Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropoxybenzoic acid, a versatile organic compound with applications in chemical synthesis and potential biological activities. This document details its nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its known and potential roles in biological pathways.

Chemical Identity and Nomenclature

This compound is a derivative of benzoic acid with an isopropoxy group substituted at the para (4-) position of the benzene ring. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 4-(propan-2-yloxy)benzoic acid[1][2] |

| CAS Number | 13205-46-4[1][2] |

| EC Number | 236-169-4[2] |

| PubChem CID | 72972[2] |

| InChI Key | ZVERWTXKKWSSHH-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)O[1][2] |

| Depositor-Supplied Synonyms | 4-Isopropoxy-benzoic acid, Benzoic acid, 4-(1-methylethoxy)-, p-Isopropoxybenzoic acid, 4-iso-propoxybenzoic acid, 4-iso-Propyloxybenzoic acid, 4-(methylethoxy)benzoic acid, 4-isopropyloxybenzoic acid, p-Isopropoxybenzoesaure[2] |

| Other Identifiers | AI3-12104, NSC 16646, CHEMBL1490033[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C10H12O3[1][2] |

| Molecular Weight | 180.20 g/mol [2] |

| Appearance | White to almost white powder or crystals. |

| Melting Point | 164-167 °C |

| Boiling Point | 297 °C |

| pKa | 4.68 (at 20 °C) |

| Solubility | Insoluble in water.[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Williamson Ether Synthesis

This compound can be synthesized from 4-hydroxybenzoic acid and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) through a Williamson ether synthesis.[3] The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack the isopropyl halide.

Materials:

-

4-hydroxybenzoic acid

-

2-Bromopropane (or 2-iodopropane)

-

Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid in the chosen solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate) to the solution to deprotonate the phenolic hydroxyl group. The amount of base should be in stoichiometric excess.

-

Add the isopropyl halide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the crude product and wash it with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

A logical workflow for the synthesis is depicted in the following diagram:

Caption: Williamson Ether Synthesis Workflow for this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product with high purity.

Procedure:

-

Dissolve the crude solid in a minimum amount of a hot solvent in which the compound is soluble (e.g., ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, which will cause the pure compound to crystallize.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC. A general method is described below, which may require optimization for specific instrumentation and columns.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Biological Activity and Signaling Pathways

While this compound is often utilized as an intermediate in the synthesis of more complex molecules, it and its derivatives have been associated with certain biological activities.

Potential as a CENP-E Inhibitor

Some studies have identified this compound as an inhibitor of Centromere-Associated Protein E (CENP-E).[4] CENP-E is a kinesin-like motor protein that plays a crucial role in chromosome congression and alignment during mitosis. Inhibition of CENP-E can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it a potential target for anticancer drug development. The exact mechanism of inhibition and the downstream signaling pathways affected by this compound's interaction with CENP-E require further investigation.

A simplified representation of the potential consequence of CENP-E inhibition is shown below:

Caption: Potential Cellular Consequence of CENP-E Inhibition.

Antifungal and Herbicidal Activities of Derivatives

Benzoic acid and its derivatives are known to possess antifungal and herbicidal properties.[5][6][7][8][9][10] While direct studies on the antifungal and herbicidal activity of this compound are limited, its structural similarity to other active benzoic acid derivatives suggests that it or its esters and amides could exhibit similar biological effects. The mechanism of action for the antifungal activity of some benzoic acid derivatives has been linked to the inhibition of fungal-specific enzymes like CYP53.[6][11][12][13]

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While it serves as a valuable building block in organic synthesis, emerging evidence suggests its potential as a bioactive molecule, particularly as a CENP-E inhibitor. Further research into its biological activities and the pharmacological profiles of its derivatives is warranted to explore its full therapeutic and agrochemical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 5. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 4-Isopropoxybenzoic Acid

This document provides a comprehensive overview of the key physical and chemical properties of 4-Isopropoxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and application in a laboratory and research setting.

Core Physical and Chemical Data

This compound, with the empirical formula C₁₀H₁₂O₃, is a white crystalline solid.[1] It is a derivative of benzoic acid and is also known by its IUPAC name, 4-(propan-2-yloxy)benzoic acid.[2][3]

Quantitative Physical Properties

The fundamental physical constants for this compound are summarized in the table below. These values are critical for its identification, purification, and use in various chemical processes.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [2] |

| Melting Point | 164-167 °C | [4] |

| Boiling Point | 297 °C | [4] |

| pKa | 4.68 at 20 °C | [4][5][6] |

| Solubility | Insoluble in water. | [2][7] |

| Appearance | White to almost white crystals or powder. | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | Spectral data available. | [8] |

| ¹³C NMR | Spectral data available. | [9] |

| Mass Spectrometry | Major fragments observed at m/z 180, 138, 121. | [3] |

| Infrared (IR) | Spectral data available. | [9] |

| UV-Vis | Spectral data available. | [9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[10] For a pure crystalline solid, the melting range is typically sharp, within 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting range.[11][12]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[13][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[10][13] The thermometer and capillary should be at the same level.[13]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 2°C per minute, especially near the expected melting point.[10]

-

Observation: The temperature at which the substance first begins to melt (t₁) and the temperature at which it completely liquefies (t₂) are recorded.[14] The melting point is reported as the range t₁-t₂.[10]

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic. The capillary method is a common micro-scale technique for determining the boiling point of organic compounds.[15][16]

Methodology: Capillary Method

-

Sample Preparation: A few drops of the molten this compound are placed in a small fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[15][17]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[15][17]

-

Heating: The apparatus is heated slowly and uniformly.[15]

-

Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[15] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[16]

Solubility Determination

Solubility is a fundamental property that influences a compound's behavior in various systems.[18] A common qualitative and semi-quantitative method is described below.

Methodology: Shake-Flask Method

-

Preparation: A surplus amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.[19]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[19]

-

Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration or centrifugation.

-

Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[19] This concentration represents the solubility of the compound in that solvent at the given temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Spectrophotometric and potentiometric titration methods are commonly employed for its determination.[20][21]

Methodology: UV-Vis Spectrophotometry

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.[21][22]

-

Spectral Measurement: A small, constant amount of the this compound stock solution is added to each buffer solution. The UV-Vis absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities.[20][21]

-

Data Analysis: The absorbance values are plotted against the pH of the buffer solutions. The resulting data typically forms a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.[20]

Logical and Experimental Workflows

General Characterization Workflow

The following diagram illustrates a typical workflow for the physical and chemical characterization of a known compound like this compound.

Synthetic Application Workflow

This compound serves as a precursor in the synthesis of other chemical entities. For instance, it is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.[2]

References

- 1. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 13205-46-4 [m.chemicalbook.com]

- 5. Benzoic acids [stenutz.eu]

- 6. chembk.com [chembk.com]

- 7. This compound | 13205-46-4 [chemicalbook.com]

- 8. This compound(13205-46-4) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. athabascau.ca [athabascau.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. scribd.com [scribd.com]

- 14. byjus.com [byjus.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. jove.com [jove.com]

- 17. byjus.com [byjus.com]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. ulm.edu [ulm.edu]

Technical Guide: Physicochemical Properties of 4-Isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-isopropoxybenzoic acid, a key intermediate in organic synthesis. This document outlines the physical properties and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Physicochemical Data of this compound

Quantitative data for the melting and boiling points of this compound are summarized below. These values are critical for the identification, purity assessment, and manipulation of this compound in research and development.

| Property | Value | Citations |

| Melting Point | 164-167 °C | [1][2] |

| Melting Point | 161.0-167.0 °C | [3] |

| Melting Point | 163.0 to 167.0 °C | [4] |

| Boiling Point | 297 °C | [1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are standard methodologies for establishing these physical constants for crystalline solids like this compound.

Melting Point Determination using the Capillary Method

The capillary method is the most common technique for determining the melting point of a solid.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] Introduce a small amount of the powdered sample into the open end of a capillary tube.[8] Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample should be 2-3 mm in height.

-

Apparatus Setup (Mel-Temp): Place the capillary tube into the sample holder of the melting point apparatus.[7]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[6][7]

-

Observation: Observe the sample through the magnifying lens. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]

-

Recording: Record the start and end temperatures of the melting range. For pure compounds, this range is typically narrow (0.5-2°C).[6] A broad melting range often indicates the presence of impurities.[6]

Boiling Point Determination using the Thiele Tube Method

For determining the boiling point of a liquid, the Thiele tube method is a convenient and widely used technique that requires a small amount of the substance.[9]

Apparatus:

-

Thiele tube[9]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.[10]

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[9][11]

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[11]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, making sure the heat is applied to the side arm of the tube.[9][11] The convection currents in the Thiele tube will ensure uniform heating of the oil bath.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11] Continue heating until a steady and rapid stream of bubbles is observed.

-

Recording: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[11]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of this compound using a standard laboratory protocol.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound CAS#: 13205-46-4 [m.chemicalbook.com]

- 2. This compound | 13205-46-4 [chemicalbook.com]

- 3. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 13205-46-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

solubility of 4-Isopropoxybenzoic acid in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isopropoxybenzoic acid in water and common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide also presents standardized experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Executive Summary

This compound is a carboxylic acid derivative with potential applications in chemical synthesis and pharmaceutical development. Understanding its solubility is critical for process development, formulation, and biological studies. This document summarizes the currently available qualitative solubility information and provides detailed methodologies for its quantitative determination.

Solubility of this compound

A thorough review of scientific literature and chemical supplier data reveals a general consensus on the qualitative solubility of this compound in water, with limited specific data available for organic solvents.

Aqueous Solubility

Multiple sources consistently describe this compound as being insoluble in water[1][2][3][4]. However, it is important to note that "insoluble" is a qualitative term. For practical applications, quantitative determination is essential. One safety data sheet makes a contradictory claim of the substance being water-soluble, which is likely an error given the preponderance of data to the contrary.

Solubility in Organic Solvents

Data Presentation

The following table summarizes the available solubility information for this compound.

| Solvent | Formula | Type | Reported Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | Insoluble[1][2][3][4] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Data Not Available | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Data Not Available | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data Not Available | Not Specified |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Data Not Available | Not Specified |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods for solubility determination. The following protocols are based on internationally recognized guidelines.

OECD Test Guideline 105: Water Solubility

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[1][8][9][10][11]

3.1.1. Flask Method (Shake-Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L and is widely considered the most reliable technique.[9][12]

-

Principle: A surplus of the solid this compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus:

-

Constant temperature shaker bath or magnetic stirrer in a thermostated environment.

-

Vessels of suitable size (e.g., glass flasks or vials).

-

Centrifuge with thermostated capabilities.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a vessel.

-

The vessel is sealed and agitated at a controlled temperature (e.g., 20 °C or 25 °C).

-

Equilibration time should be determined in a preliminary test, but is typically at least 24 hours.[12]

-

After equilibration, the mixture is centrifuged at the same temperature to separate the undissolved solid.

-

A sample of the clear supernatant is carefully withdrawn.

-

The concentration of this compound in the sample is determined using a validated analytical method.

-

The experiment should be performed in triplicate.

-

3.1.2. Column Elution Method

This method is suitable for substances with low solubility (less than 10⁻² g/L).[9]

-

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Thermostated column with a suitable inert support material (e.g., glass beads, silica gel).

-

Metering pump for delivering water at a constant flow rate.

-

Fraction collector.

-

Analytical instrumentation for concentration measurement.

-

-

Procedure:

-

The support material is coated with an excess of this compound.

-

The coated support is packed into the column.

-

Water is pumped through the column at a low flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined.

-

A plot of concentration versus time or volume is constructed to identify the saturation plateau.

-

USP General Chapter <1236>: Solubility Measurements

The United States Pharmacopeia (USP) General Chapter <1236> provides guidance on solubility measurements, with a focus on the saturation shake-flask method for determining equilibrium solubility.[13][14][15][16][17] This method is conceptually similar to the OECD Flask Method.

-

Key Considerations from USP <1236>:

-

Purity of the Substance: The purity of the this compound sample is critical, as impurities can affect solubility.

-

Solid State Characterization: The crystalline form of the solid can influence solubility. It is recommended to characterize the solid before and after the experiment (e.g., by microscopy or XRPD) to check for any phase changes.

-

pH of the Medium: For ionizable compounds like carboxylic acids, the pH of the aqueous medium will significantly impact solubility. Experiments should be conducted in buffered solutions of known pH.

-

Equilibrium Confirmation: Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24 and 48 hours) to ensure it has reached a constant value.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Decision tree for selecting an appropriate solubility determination method.

References

- 1. oecd.org [oecd.org]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | 13205-46-4 [chemicalbook.com]

- 4. This compound CAS#: 13205-46-4 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. researchgate.net [researchgate.net]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. uspnf.com [uspnf.com]

- 14. â©1236⪠Solubility Measurements [doi.usp.org]

- 15. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 16. biorelevant.com [biorelevant.com]

- 17. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

Spectroscopic Analysis of 4-Isopropoxybenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-isopropoxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the spectral characteristics of the compound, presents the data in a clear, tabular format, and outlines the experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~11.5 | Singlet (broad) | 1H | - | -COOH |

| 8.05 | Doublet | 2H | 8.8 | Ar-H (ortho to -COOH) |

| 6.92 | Doublet | 2H | 8.8 | Ar-H (ortho to -O-iPr) |

| 4.67 | Septet | 1H | 6.0 | -CH(CH₃)₂ |

| 1.38 | Doublet | 6H | 6.0 | -CH(CH₃)₂ |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH |

| ~163.0 | Ar-C (para to -COOH) |

| ~132.0 | Ar-C (ortho to -COOH) |

| ~122.0 | Ar-C (ipso to -COOH) |

| ~115.0 | Ar-C (ortho to -O-iPr) |

| ~70.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The IR spectrum of this compound, a solid, is typically obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1605, ~1575 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1170 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular ion) |

| 138 | High | [M - C₃H₆]⁺ |

| 121 | Base Peak | [M - C₃H₆ - OH]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

For the KBr pellet method, a small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For the ATR method, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is often employed before GC-MS analysis. The carboxylic acid group can be converted to a more volatile ester (e.g., methyl or trimethylsilyl ester). The derivatized sample is then dissolved in a suitable solvent and injected into the gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to 4-Isopropoxybenzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Biological Applications

This technical guide provides a comprehensive overview of 4-Isopropoxybenzoic acid, a versatile benzoic acid derivative with applications in organic synthesis and potential as a modulator of cellular processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key chemical properties, experimental protocols, and its role as a Centromere-Associated Protein E (CENP-E) inhibitor.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered is ≥98%, with detailed specifications often available upon request from the supplier.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 99% | 10 g, 50 g, 250 g[1][2] |

| TCI America | >98.0% (GC) | 25 g, Bulk inquiries invited[3] |

| Fisher Scientific | 99% | 10 g, 50 g, 250 g[4] |

| Sigma-Aldrich | 99% | Inquire for available sizes |

| Santa Cruz Biotechnology | Inquire | Inquire for available sizes[5] |

| MedChemExpress | 99.95% | Inquire for available sizes |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13205-46-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][5] |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 161-167 °C | [2] |

| Solubility | Insoluble in water. | [4] |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)O | [1] |

| InChI Key | ZVERWTXKKWSSHH-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis can be valuable for derivatization or isotopic labeling studies. A common synthetic route involves the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and an isopropyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles.

Materials:

-

4-hydroxybenzoic acid

-

2-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMF.

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white crystalline solid.

Experimental Workflow Diagram

Biological Activity and Signaling Pathway

Recent studies have identified this compound as an inhibitor of Centromere-Associated Protein E (CENP-E). CENP-E is a kinesin-like motor protein that plays a critical role in chromosome congression and alignment during mitosis. Inhibition of CENP-E disrupts the proper attachment of spindle microtubules to kinetochores, leading to mitotic arrest and subsequent apoptosis in proliferating cells. This makes CENP-E an attractive target for the development of novel anticancer therapeutics.

The signaling pathway affected by this compound is central to the cell cycle, specifically the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Signaling Pathway: Inhibition of CENP-E and Disruption of Mitosis

Conclusion

This compound is a readily accessible chemical building block with established commercial availability. Its synthesis is straightforward, and its recently identified role as a CENP-E inhibitor opens up new avenues for research in cancer biology and drug discovery. The information provided in this technical guide serves as a valuable resource for scientists and professionals working with this compound, facilitating its application in both synthetic chemistry and biomedical research. Further investigation into the structure-activity relationship of this compound derivatives could lead to the development of more potent and selective CENP-E inhibitors for therapeutic use.

References

The Safety and Handling of 4-Isopropoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling of 4-Isopropoxybenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This guide covers the toxicological properties, recommended handling procedures, and emergency protocols. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate logical safety workflows and potential mechanisms of action.

Introduction

This compound, a derivative of benzoic acid, is a chemical intermediate used in the synthesis of various organic compounds.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory and manufacturing personnel. This guide synthesizes available safety data to provide a detailed resource for the safe management of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and potential for exposure.

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [3][4] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Appearance | Off-white to white crystalline powder | [3][6] |

| Melting Point | 164-167 °C | [5][7] |

| Boiling Point | 297 °C | [8][9] |

| Flash Point | 116 °C | [8][9] |

| Water Solubility | Insoluble | [8][10] |

| Synonyms | 4-(1-Methylethoxy)benzoic acid, p-Isopropoxybenzoic acid | [3] |

Toxicological Information and Hazard Classification

This compound is classified as an irritant to the skin, eyes, and respiratory system.[2][3][4][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Mechanism of Action: Irritation

The irritant effects of benzoic acid and its derivatives are primarily attributed to their ability to disrupt cell membranes.[10][11] The lipophilic nature of this compound allows it to penetrate the lipid bilayers of epithelial cells in the skin, eyes, and respiratory tract. This disruption can lead to a cascade of cellular events, including the release of inflammatory mediators, resulting in the observed symptoms of irritation such as redness, swelling, and pain.

Figure 1: Postulated signaling pathway for irritation caused by this compound.

Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are based on data from standardized toxicological studies. While the specific results for this compound are not publicly available, the methodologies follow established OECD guidelines.

Skin Irritation Testing (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is a preferred alternative to animal testing for assessing skin irritation.[7][9][12][13]

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.[13]

-

Application: A precise amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period, typically 15 to 60 minutes.

-

Post-Exposure Incubation: After exposure, the tissue is rinsed and incubated for approximately 42 hours to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[13]

-

Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.

Eye Irritation Testing (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is conducted when in vitro data is not sufficient for classification.

Methodology:

-

Test Animals: Healthy, adult albino rabbits are typically used for this test.

-

Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Scoring: The severity of the observed effects is scored according to a standardized grading system (Draize scale).[14][15][16]

-

Classification: The classification is based on the severity and reversibility of the eye lesions. A substance is classified as an eye irritant (Category 2) if it produces reversible inflammatory changes in the eye.[10]

Figure 2: General experimental workflow for in vitro/in vivo irritation testing.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)